1,8-Dioxaspiro[4.5]decane-4-carboxylic acid
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Overview
Description
1,8-Dioxaspiro[45]decane-4-carboxylic acid is a spiro compound characterized by a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Dioxaspiro[4.5]decane-4-carboxylic acid typically involves the reaction of appropriate diols with cyclic ketones under acidic conditions to form the spirocyclic structure. One common method involves the use of ethylene glycol and cyclohexanone in the presence of an acid catalyst to form the spiro compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1,8-Dioxaspiro[4.5]decane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
1,8-Dioxaspiro[4.5]decane-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1,8-Dioxaspiro[4.5]decane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate: Similar in structure but with an ethyl ester group.
Boc-8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid: Contains an amino group and a tert-butoxycarbonyl protecting group.
1,4-Dioxa-8-azaspiro[4.5]decane: Features an azaspiro structure with nitrogen in the ring.
Uniqueness
1,8-Dioxaspiro[4.5]decane-4-carboxylic acid is unique due to its specific spirocyclic structure and carboxylic acid functional group. This combination provides distinct chemical reactivity and potential biological activities compared to its analogs .
Properties
Molecular Formula |
C9H14O4 |
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Molecular Weight |
186.20 g/mol |
IUPAC Name |
1,8-dioxaspiro[4.5]decane-4-carboxylic acid |
InChI |
InChI=1S/C9H14O4/c10-8(11)7-1-4-13-9(7)2-5-12-6-3-9/h7H,1-6H2,(H,10,11) |
InChI Key |
XVMFURZCNDCICZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(C1C(=O)O)CCOCC2 |
Origin of Product |
United States |
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